JB-1
Description
Conceptual Framework of Insulin-like Growth Factor-1 Receptor (IGF-1R) Antagonism in Biological Systems
The Insulin-like Growth Factor (IGF) signaling pathway is crucial for normal growth and skeletal development in vertebrates. researchgate.net This pathway is initiated when ligands, such as IGF-1 and IGF-2, bind to the Insulin-like Growth Factor-1 Receptor (IGF-1R), a transmembrane receptor with tyrosine kinase activity. nih.govijbs.com This binding triggers a conformational change and autophosphorylation of the receptor's beta subunit, which in turn activates downstream signaling cascades, including the PI3K/AKT/mTOR and Ras/Raf/MEK/MAPK pathways. nih.govresearchgate.netmedchemexpress.com These pathways are fundamental in regulating cell proliferation, survival, differentiation, and migration. researchgate.netmedchemexpress.com
Dysregulation of the IGF signaling pathway, particularly the overexpression or increased activity of IGF-1R, is associated with a range of human cancers and other diseases. nih.govmedchemexpress.comamegroups.org Consequently, inhibiting the IGF-1R has become a significant area of interest for therapeutic development and biomedical research. frontiersin.orgpatsnap.com IGF-1R antagonism involves blocking the receptor's activity to prevent the downstream signaling that promotes cell growth and survival. researchgate.net This can be achieved through various strategies, including monoclonal antibodies that block ligand binding, and small-molecule inhibitors that target the receptor's kinase activity. patsnap.comnih.gov
Defining JB1 Trifluoroacetate (B77799) Salt as a Peptide Analog of IGF-I for Research Applications
JB1 trifluoroacetate salt is a potent and selective antagonist of the IGF-1R. medchemexpress.commedchemexpress.com It is a synthetic, 12-amino acid cyclic peptide designed as an analog of IGF-I. sigmaaldrich.com Its structure allows it to competitively bind to the IGF-1R, thereby inhibiting the binding of the natural ligand, IGF-1. researchgate.netmedchemexpress.com By occupying the binding site, JB1 prevents the activation of the IGF-1R and the subsequent autophosphorylation that initiates the downstream signaling cascade. medchemexpress.commedchemexpress.com This blockade effectively inhibits cellular processes like proliferation and survival that are driven by IGF-1R activation. researchgate.net
Notably, JB1 is selective for the IGF-1R and does not show activity towards the IGF-II receptor. medchemexpress.commedchemexpress.com This specificity makes it a precise tool for researchers studying the specific roles of the IGF-1R pathway in various biological and pathological processes. nih.gov The trifluoroacetate salt formulation is a common form for synthetic peptides, ensuring stability and suitability for research applications. sigmaaldrich.com
Evolution of IGF-1 Receptor Antagonists as Pharmacological Probes in Academic Inquiry
The recognition of the IGF-1R's role in cancer and other diseases spurred the development of various inhibitors for research and potential therapeutic use. nih.govfrontiersin.org The initial focus was on developing monoclonal antibodies that could specifically target and block the receptor. amegroups.orgnih.gov These antibodies were instrumental in early studies to understand the impact of IGF-1R inhibition.
Alongside antibodies, small-molecule tyrosine kinase inhibitors were developed to target the intracellular kinase domain of the receptor. nih.gov However, the quest for more specific and versatile research tools led to the design of peptide-based antagonists like JB1. These peptide analogs offered a different modality for inhibiting the receptor, often with high specificity and potency. cuni.cz The development of such specific peptidergic inhibitors has allowed for more nuanced investigations into the IGF-1 pathway. For instance, studies have used JB1 to explore processes like β-cell regeneration, demonstrating its utility in dissecting complex biological phenomena. nih.gov The evolution from broad-acting agents to highly specific probes like JB1 reflects the growing sophistication in the pharmacological targeting of the IGF-1R for academic and clinical research.
| Property | Data |
| Compound Name | JB1 trifluoroacetate salt |
| Synonyms | H-Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys-OH trifluoroacetate salt, JB-1 trifluoroacetate salt |
| Molecular Formula | C55H88N14O15S2 · xC2HF3O2 |
| Molecular Weight | 1249.50 (free base basis) |
| CAS Number | 147819-32-7 |
| Sequence | Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys (Disulfide bridge: Cys1-Cys12) |
| Target | IGF-1R |
| Description | A selective and potent IGF-1R antagonist and an IGF-1 peptide analog. |
This interactive data table summarizes key information about JB1 trifluoroacetate salt. medchemexpress.comsigmaaldrich.com
Structure
2D Structure
Properties
Molecular Formula |
C55H88N14O15S2 |
|---|---|
Molecular Weight |
1249.5 g/mol |
IUPAC Name |
(3S,6S,9S,15S,18S,21S,24R,29R,32S,35S,38S,41S)-24-amino-3,35-bis(4-aminobutyl)-32-(hydroxymethyl)-21-[(4-hydroxyphenyl)methyl]-15,18,38-trimethyl-6-(2-methylpropyl)-2,5,8,14,17,20,23,31,34,37,40-undecaoxo-26,27-dithia-1,4,7,13,16,19,22,30,33,36,39-undecazatricyclo[39.3.0.09,13]tetratetracontane-29-carboxylic acid |
InChI |
InChI=1S/C55H88N14O15S2/c1-29(2)24-38-49(77)63-37(13-7-9-21-57)54(82)69-23-11-14-42(69)51(79)60-31(4)45(73)62-36(12-6-8-20-56)47(75)66-40(26-70)50(78)67-41(55(83)84)28-86-85-27-35(58)46(74)64-39(25-33-16-18-34(71)19-17-33)48(76)59-30(3)44(72)61-32(5)53(81)68-22-10-15-43(68)52(80)65-38/h16-19,29-32,35-43,70-71H,6-15,20-28,56-58H2,1-5H3,(H,59,76)(H,60,79)(H,61,72)(H,62,73)(H,63,77)(H,64,74)(H,65,80)(H,66,75)(H,67,78)(H,83,84)/t30-,31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI Key |
MPUVBZQBFGGAAS-XHGDPFBQSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)CCCCN)CC(C)C)C)C)CC4=CC=C(C=C4)O)N)C(=O)O)CO)CCCCN |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CCCCN)CC(C)C)C)C)CC4=CC=C(C=C4)O)N)C(=O)O)CO)CCCCN |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Ligand Interactions of Jb1 Trifluoroacetate Salt
Characterization of IGF-1R as a Primary Molecular Target
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and differentiation. aacrjournals.orgnih.gov JB1 trifluoroacetate (B77799) salt has been identified as a potent antagonist of this receptor. medchemexpress.commedchemexpress.com
Specificity and Selectivity of JB1 Trifluoroacetate Salt Binding to IGF-1R
JB1 trifluoroacetate salt exhibits a high degree of specificity and selectivity for the IGF-1R. medchemexpress.commedchemexpress.com It functions by binding to the receptor, thereby preventing the binding of its natural ligand, IGF-1. nih.govresearchgate.net This inhibitory action is specific to the IGF-1R, with no reported activity at the closely related Insulin-like Growth Factor II (IGF-II) receptor. medchemexpress.commedchemexpress.com The binding of JB1 to the N-terminus of the IGF-1R is a key aspect of its mechanism, effectively blocking the downstream signaling cascades, including the AKT and ERK pathways. nih.govresearchgate.net
Competitive Antagonism of Endogenous IGF-1 Binding to its Receptor
JB1 trifluoroacetate salt acts as a competitive antagonist of IGF-1. medchemexpress.comresearchgate.net This means that it directly competes with endogenous IGF-1 for the same binding site on the IGF-1R. medchemexpress.comresearchgate.net By occupying this site, JB1 prevents the autophosphorylation of the IGF-1R, a critical step in the activation of the receptor and the initiation of downstream signaling. medchemexpress.commedchemexpress.com This competitive inhibition disrupts the physiological effects mediated by the IGF-1 signaling pathway.
Biochemical Analysis of JB1 Trifluoroacetate Salt as a Cyclic Peptide Analog
The chemical nature of JB1 trifluoroacetate salt as a cyclic peptide is fundamental to its biological activity. scientificlabs.co.uk Its structure has been a subject of detailed biochemical analysis to understand its interaction with the IGF-1R.
Structural and Conformational Aspects of the 12-Amino Acid Cyclic Peptide
JB1 is a 12-amino acid cyclic peptide with the sequence H-Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys-OH. mdpi.com The cyclic structure is formed by a disulfide bond between the two cysteine residues at positions 1 and 12. mdpi.com This cyclization is crucial for its antagonistic activity, as it stabilizes the peptide's conformation, likely into a β-hairpin structure. This rigid structure is thought to present the key amino acid residues in an optimal orientation for high-affinity binding to the IGF-1R. researchgate.net
Key Structural Features of JB1 Peptide:
| Feature | Description |
|---|---|
| Amino Acid Sequence | CYAAPLKPAKSC (disulfide bond between Cys¹ and Cys¹²) mdpi.com |
| Molecular Formula | C₅₅H₈₈N₁₄O₁₅S₂ lookchem.com |
| Molecular Weight | 1249.50 g/mol (free base) |
| Cyclization | A disulfide bridge between Cys¹ and Cys¹² stabilizes a β-hairpin conformation. |
| Key Residues for Binding | Hydrophobic residues such as Leu⁶, Pro⁴, Pro⁸, and Tyr² are important for receptor interaction. |
| Solubility Enhancement | Charged residues like Lys⁷ and Lys¹⁰ contribute to the peptide's solubility and interaction with the IGF-1R. |
Implications of Peptide Structure on IGF-1R Interaction and Antagonistic Potency
The specific structure of the JB1 peptide directly influences its ability to bind to the IGF-1R and exert its antagonistic effects. The cyclic nature conferred by the disulfide bond reduces the conformational flexibility of the peptide, which is believed to enhance its selectivity for the IGF-1R. This rigid conformation mimics a loop in the C-domain of the native IGF-1, allowing it to fit into the ligand-binding pocket of the receptor.
The trifluoroacetate salt form is a result of the purification process, typically involving reverse-phase high-performance liquid chromatography (HPLC) with trifluoroacetic acid (TFA) in the buffer system. ambiopharm.com While generally considered a counterion, it's worth noting that trifluoroacetate itself can sometimes have biological effects, though its specific impact on JB1's activity is not extensively detailed in the provided context. nih.gov
Intracellular Signaling Cascades and Cellular Processes Modulated by Jb1 Trifluoroacetate Salt
Modulation of Post-Receptor Signal Transduction Pathways
By preventing IGF-1 from binding to its receptor, JB1 trifluoroacetate (B77799) salt effectively neutralizes the receptor's activation and the subsequent phosphorylation cascade that dictates cellular responses.
The binding of IGF-1 to the extracellular alpha subunits of the IGF-1R induces a conformational change that activates the tyrosine kinase domain located on the intracellular beta subunits. This activation results in the autophosphorylation of specific tyrosine residues on the receptor, a critical first step in signal transduction. cuni.cz
Research has demonstrated that the IGF-I peptide analog JB-1 is capable of inhibiting this initial activation step. ruixibiotech.comruixibiotech.com In a preclinical study using a rat model of bilateral cavernous nerve injury (BCNI), Western blot and immunohistochemistry analyses were performed to assess key protein expression levels. The results showed that treatment with this compound led to minimal protein expression of phosphorylated IGF-1Rβ (p-IGF-1Rβ). researchgate.net This finding confirms that JB1 effectively blocks the autophosphorylation of the IGF-1 receptor, preventing the initiation of downstream signaling. researchgate.netruixibiotech.com
Once the IGF-1R is activated, it recruits and phosphorylates various substrate proteins, leading to the activation of two major signaling pathways: the Phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK/ERK pathway. cuni.cznih.govidrblab.net The PI3K-Akt pathway is central to promoting cell growth and survival, while the ERK (Extracellular signal-Regulated Kinase) pathway is heavily involved in cell proliferation and differentiation. cuni.cznih.gov
Studies utilizing JB1 as an IGF-1R antagonist have provided insights into its influence on these key effectors. In the same BCNI rat model, animals treated with this compound showed low levels of phosphorylated ERK1/2 (p-ERK1/2), indicating that by blocking the IGF-1R, JB1 effectively suppresses the activation of the ERK signaling pathway. researchgate.net While this specific study highlighted ERK, the inhibition of the PI3K-Akt pathway is also an expected consequence of IGF-1R blockade by JB1, as Akt activation is a canonical event directly downstream of receptor activation. cuni.cznih.gov The capacity of PD-1, another receptor, to inhibit T cell proliferation has been shown to be mediated through the suppression of both Akt and ERK signaling, underscoring the importance of these pathways in cell cycle control. nih.gov
| Treatment Group | p-IGF-1Rβ Expression | p-ERK1/2 Expression |
|---|---|---|
| BCNI + Pioglitazone (B448) + this compound | Minimal | Low |
Impact on Canonical Downstream Effectors: Akt and ERK Signaling Pathways
Regulation of Cellular Proliferation and Differentiation
By modulating the IGF-1R and its downstream effectors, JB1 trifluoroacetate salt directly influences fundamental cellular processes like proliferation and differentiation.
The IGF-1 axis is a potent driver of mitogenesis and cell growth. Consequently, its inhibition by JB1 has been shown to impede the proliferation of various cell types. ruixibiotech.comruixibiotech.com Research has noted that this compound can inhibit the growth of several different cell lines, including prostate carcinoma cells and SV40-transformed cells, suggesting its potential utility in studying abnormal cell growth. ruixibiotech.comruixibiotech.com
Interestingly, the context of cellular state appears to matter. In a study on zebrafish larvae during normal development (in the absence of injury), treatment with JB1 did not significantly affect the proliferation rate of β-cells. nih.gov This suggests that the impact of IGF-1R inhibition on proliferation may be more pronounced in contexts of regeneration or pathological growth. It is also scientifically pertinent to note that the trifluoroacetate (TFA) salt form of peptides, resulting from purification processes, has itself been shown to reduce cell numbers and thymidine (B127349) incorporation in cultures of osteoblasts and chondrocytes. nih.gov This highlights the importance of careful experimental design when assessing the biological effects of purified peptides like JB1. nih.gov
Beyond proliferation, the IGF-1 signaling pathway is involved in cell fate determination. nih.gov Recent research has focused on the potential for pancreatic α-cells to transdifferentiate into insulin-producing β-cells as a strategy to replace lost β-cell mass in diabetes. nih.govmdpi.com
Remarkably, inhibition of the IGF-1 pathway appears to promote this process. A key study in a zebrafish model of β-cell ablation found that inhibiting the IGF-1 receptor (Igf1r) with the specific peptidergic inhibitor JB1 stimulated β-cell regeneration. nih.govembopress.org The mechanism for this regeneration was identified as a potentiation of α- to β-cell transdifferentiation. nih.govsigmaaldrich.com Following β-cell ablation, larvae treated with JB1 showed a significant increase in the number of regenerated β-cells compared to controls, without a corresponding increase in the rate of β-cell proliferation. nih.gov This indicates that the new β-cells arose from the conversion of another cell type, namely α-cells, rather than from the division of existing β-cells. nih.govembopress.org This effect appears to be conserved across species, as treating mouse and human islets with IGFBP1, which also inhibits IGF signaling, increased the number of cells co-expressing insulin (B600854) and glucagon. nih.govsigmaaldrich.com
| Treatment Group | Total β-Cells per Larva (at 6 dpf) | Rate of β-Cell Proliferation (% of EdU+ β-cells) |
|---|---|---|
| DMSO (Control) | ~14 | ~15% |
| JB1 | ~20* | ~15% (ns) |
*P = 0.0422 vs. DMSO control. (ns) = non-significant. Data are approximated from figures in the source. nih.gov
Applications of Jb1 Trifluoroacetate Salt in Pre Clinical and Translational Research Models
Neurobiological Research Paradigms
The IGF-1 signaling pathway is integral to numerous functions within the nervous system, including its development and response to injury. JB1 trifluoroacetate (B77799) salt has been instrumental in dissecting the specific contributions of this pathway in various experimental contexts.
Investigations into Neural Development and Associated Pathways
Research has established the involvement of IGF-1 in promoting neural development. As a potent IGF-1 receptor antagonist, JB1 trifluoroacetate salt serves as a valuable agent for studying the consequences of inhibiting this pathway. By observing the effects of JB1 in various in vitro and in vivo models, researchers can gain insights into the specific roles of IGF-1 signaling in processes such as neuronal growth, differentiation, and survival.
Role in Nerve Injury and Regeneration Studies in Animal Models (e.g., Cavernous Nerve Injury)
A significant area of research utilizing JB1 trifluoroacetate salt is the study of nerve injury and regeneration, particularly in models of cavernous nerve injury. researchgate.netauajournals.org Studies in rat models of bilateral cavernous nerve crush injury (BCNI) have demonstrated that the administration of agents like pioglitazone (B448) can improve erectile function. researchgate.netauajournals.org However, when co-administered with JB1, these beneficial effects are negated, indicating that the pro-regenerative effects of such treatments are mediated through the IGF-1 signaling pathway. auajournals.org
In these studies, rats treated with pioglitazone after BCNI showed significant improvements in the intracavernosal pressure to mean arterial pressure (ICP/MAP) ratio, a key indicator of erectile function. auajournals.org The addition of JB1 to the treatment regimen reversed these improvements, with the outcomes resembling those of the BCNI-only group. auajournals.org Western blot and immunohistochemistry analyses further support these findings, showing that pioglitazone's positive effects are associated with an upregulation of proteins in the IGF-1 signaling cascade, an effect that is blocked by JB1. researchgate.net
| Treatment Group | ICP/MAP Ratio (at 7.5 V) | Key Molecular Findings |
|---|---|---|
| Sham | 0.627 | Baseline levels of nNOS, IGF-1, and ERK 1/2 |
| BCNI | 0.294 | Decreased levels of nNOS, IGF-1, and ERK 1/2 |
| BCNI + Pioglitazone | 0.582 | Increased levels of nNOS, IGF-1, and ERK 1/2 |
| BCNI + Pioglitazone + JB1 | 0.286 | Reversal of pioglitazone-induced increases in nNOS, IGF-1, and ERK 1/2 |
Modulation of Neuronal Signaling Homeostasis in Experimental Neurological Models
Homeostatic signaling systems are crucial for maintaining stable neuronal function. nih.gov The IGF-1 pathway is a key player in this regulatory network. By using JB1 to selectively block IGF-1 receptors, researchers can investigate how the disruption of this specific signaling pathway impacts the homeostatic mechanisms that control neuronal excitability and synaptic strength. These studies are fundamental to understanding how neurons adapt to changes in their environment and how dysregulation of these processes might contribute to neurological disorders.
Endocrine and Metabolic Research
The IGF-1 signaling pathway is also a critical regulator of metabolic processes, including the function and regeneration of pancreatic β-cells. nih.govembopress.org JB1 trifluoroacetate salt has proven to be an invaluable tool in this area of research.
Studies on Pancreatic β-Cell Regeneration and Dynamics in Animal Models (e.g., Zebrafish)
The zebrafish has emerged as a powerful model for studying β-cell regeneration due to its remarkable capacity to regenerate these insulin-producing cells. nih.govelifesciences.orgelifesciences.orgtu-dresden.de Research using zebrafish larvae has shown that inhibition of the IGF-1 pathway can promote β-cell regeneration. nih.govembopress.org
In studies where β-cells were chemically ablated, treatment with JB1 led to an increase in the number of regenerated β-cells. nih.gov This effect is believed to be mediated, at least in part, by promoting the transdifferentiation of α-cells into β-cells. nih.govembopress.org These findings suggest that the IGF-1 pathway normally acts to suppress this regenerative process, and its inhibition can therefore enhance the replacement of lost β-cells.
Inhibition of IGF Signaling in Islet Biology and Metabolism Investigations
Beyond its role in regeneration, IGF-1 signaling is intricately involved in the normal biology and metabolism of pancreatic islets. nih.govembopress.org By using JB1, researchers can probe the specific roles of this pathway in processes such as insulin (B600854) secretion, β-cell proliferation, and survival. nih.gov Studies have shown that inhibiting IGF-1 signaling with JB1 can influence β-cell proliferation during normal development, not just in a regenerative context. nih.gov This highlights the multifaceted role of the IGF-1 pathway in maintaining islet health and function.
| Experimental Condition | Key Observation | Proposed Mechanism |
|---|---|---|
| β-cell ablation followed by JB1 treatment | Increased number of regenerated β-cells | Promotion of α- to β-cell transdifferentiation |
| JB1 treatment during normal development | Modulation of β-cell proliferation | Inhibition of IGF-1 signaling pathway |
Advanced Methodological Approaches Employing Jb1 Trifluoroacetate Salt
In vitro Pharmacological and Cell-Based Assays
JB1 trifluoroacetate (B77799) salt is employed in a range of in vitro assays to dissect the molecular mechanisms governed by the IGF-1 receptor. Its function as a specific antagonist allows for controlled experiments to understand cellular responses when IGF-1 signaling is inhibited.
JB1 trifluoroacetate salt is a 12-amino acid cyclic peptide designed as an analog to Insulin-like Growth Factor 1 (IGF-1). Its primary biochemical function is to act as an antagonist for the IGF-1 receptor. The compound is utilized by researchers to inhibit the activity of IGF-1 by preventing its binding to the receptor. This characteristic makes JB1 a valuable tool in competitive ligand displacement studies, where it can be used to compete with IGF-1 for the receptor's binding site, thereby helping to quantify receptor-ligand interactions and explore the functional consequences of receptor blockade.
The role of JB1 in modulating cellular proliferation has been investigated, particularly in the context of regeneration. In studies using zebrafish larvae where pancreatic β-cells were ablated, the administration of JB1 was shown to promote β-cell regeneration. nih.gov The effect on cell proliferation was quantified using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation assays. nih.gov Following β-cell destruction, larvae treated with JB1 showed a significant increase in the total number of β-cells compared to control groups injected with DMSO. nih.gov However, in the absence of β-cell injury, JB1 did not significantly alter the baseline rate of β-cell proliferation during normal development. nih.gov
Table 1: Effect of JB1 on β-Cell Number and Proliferation in Zebrafish Larvae After β-Cell Ablation
| Treatment Group | Mean Total β-Cells per Larva | Mean EdU-Positive β-Cells per Larva |
| DMSO (Control) | 12.0 | 3.0 |
| JB1 | 19.0 | 4.0 |
| Data derived from quantitative analysis of confocal images of zebrafish larvae at 6 days post-fertilization, following metronidazole-induced β-cell ablation at 3-4 days post-fertilization and subsequent injection with either DMSO or JB1. nih.gov |
JB1 is used as a specific peptidergic inhibitor to probe the functional outcomes of blocking the Insulin-like growth factor 1 receptor (Igf1r) pathway. nih.gov Research has demonstrated that inhibiting the Igf pathway with JB1 stimulates β-cell regeneration in zebrafish. nih.gov Biochemical analysis in these studies involves techniques such as immunofluorescence and confocal microscopy. nih.gov Antibodies against key proteins like insulin (B600854), glucagon, and the pancreatic and duodenal homeobox protein 1 (Pdx1) are used to identify and quantify cellular changes, such as the potential for α- to β-cell transdifferentiation, following the inhibition of Igf1r signaling by JB1. nih.gov
Cellular Proliferation and Viability Assays
In vivo Experimental Models for Mechanistic Elucidation
The application of JB1 extends to whole-organism studies, where it is used to understand physiological and developmental processes in complex biological systems.
JB1 has been utilized in studies involving biological materials derived from rodent models. In one methodological study, JB1 was incubated in a matrix of dilute rat intestinal luminal contents to identify its metabolic "soft spots," or the sites of initial amide bond hydrolysis. mdpi.com This type of in vitro stability assay, using components from a rodent model, is crucial for understanding the peptide's metabolic fate, which is a key physiological parameter. mdpi.com Furthermore, while broader research on the regenerative pathways affected by JB1 was focused on zebrafish, related experiments involved the isolation and in vitro culturing of islets from male C57Bl/6J mice to confirm that the identified regenerative mechanisms are conserved across species. nih.gov
Zebrafish serve as a powerful model for studying development and regeneration, and JB1 has been instrumental in this context. nih.gov In a zebrafish model of diabetes where β-cells are specifically ablated using a nitroreductase system, JB1 is administered to investigate its impact on β-cell recovery. nih.gov Researchers inject JB1 trifluoroacetate salt directly into the pericardial cavity of zebrafish larvae following β-cell ablation. nih.gov
These studies have shown that JB1, as a specific inhibitor of the Igf1r, effectively promotes the regeneration of β-cells. nih.gov The quantitative findings indicate a significant increase in the β-cell population in JB1-treated larvae compared to controls. nih.gov This in vivo application highlights JB1's utility in identifying and validating endogenous pathways, such as the Igf signaling pathway, that can be targeted to enhance tissue regeneration. nih.gov
Table 2: Experimental Application of JB1 in Zebrafish Regenerative Model
| Parameter | Description |
| Model Organism | Transgenic Zebrafish Larvae (Danio rerio) nih.gov |
| Experimental Goal | To assess the effect of Igf1r inhibition on β-cell regeneration. nih.gov |
| Method of β-Cell Ablation | Metronidazole (MTZ) treatment in Tg(ins:Flag-NTR) larvae. nih.gov |
| Compound Administration | Pericardial injection of JB1 trifluoroacetate salt (8 nl of 6 mM solution) at 4 days post-fertilization. nih.gov |
| Primary Outcome | Quantification of total and proliferating (EdU-positive) β-cells at 6 days post-fertilization. nih.gov |
| Key Finding | JB1 treatment significantly increased the number of regenerated β-cells compared to the DMSO control group. nih.gov |
Utilization in Rodent Models for Physiological and Pathophysiological Studies
Analytical Chemistry Techniques in Peptide Research
The analysis of synthetic peptides such as JB1 trifluoroacetate salt requires rigorous analytical techniques to ensure identity, characterize structure, and determine purity. Mass spectrometry and chromatography are the cornerstones of this process.
Mass spectrometry (MS) is an indispensable tool for the detailed structural analysis of peptides. For cyclic peptides like JB1, tandem mass spectrometry (MS/MS) presents unique challenges. The initial ring-opening hydrolysis, which can occur at any amide bond, results in a linearized peptide with an identical mass regardless of the cleavage site, or "soft spot." bohrium.com Identifying this initial site of hydrolysis is critical for understanding peptide stability.
A key challenge in the MS analysis of JB1 is its fragmentation pattern. Collisional activation can lead to internal fragmentation, which may confound straightforward sequence interpretation. nih.govresearchgate.net For instance, due to the presence of two proline residues in its sequence (Cys-Tyr-Ala-Ala-Pro-Leu-Lys-Pro-Ala-Lys-Ser-Cys), JB1 is known to produce a significant internal fragment ion at an m/z of 339.24. bohrium.comnih.gov This fragment corresponds to the tripeptide sequences PLK and the isobaric LKP, both of which are present within the larger JB1 sequence. bohrium.com Such internal fragments can complicate the identification of the correct N-terminus of a hydrolyzed peptide. biotage.com
To overcome these challenges, specialized derivatization techniques are employed. One such method involves using 2-pyridine carboxaldehyde (2PCA), which selectively reacts with the newly exposed N-terminal alpha-amine of the linearized peptide. bohrium.comresearchgate.net This derivatization adds a unique mass tag and creates diagnostic ions that definitively identify the first amino acid, thereby revealing the site of hydrolysis. biotage.combohrium.com In one study, this approach was successfully used to analyze JB1 after incubation in a dilute rat intestinal luminal contents matrix, facilitating the rapid and simple interpretation of its metabolic soft spot. biotage.comnih.gov
| Parameter | Description | Finding for JB1 Analysis |
| Analytical Challenge | Difficulty in identifying the initial hydrolysis site ("soft spot") in cyclic peptides. | Mass of the hydrolyzed, linearized peptide is identical regardless of the cleavage site. bohrium.com |
| Derivatization Agent | 2-Pyridine Carboxaldehyde (2PCA) used to tag the N-terminus of the hydrolyzed peptide. | Enables rapid and confident identification of the first amino acid in the newly linearized peptide. biotage.combohrium.com |
| Fragmentation Method | Collision-based fragmentation (e.g., HCD). | Prone to creating internal fragments, complicating spectral interpretation. nih.gov |
| Characteristic Fragment | An internal fragment ion is prominently observed. | A fragment at m/z 339.24, corresponding to the internal sequences PLK and LKP, is formed. bohrium.comnih.gov |
This interactive table summarizes key findings in the mass spectrometric analysis of JB1.
Chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), are fundamental to the purification and purity assessment of peptides like JB1 trifluoroacetate salt. Commercial preparations of JB1 trifluoroacetate salt often specify a purity of ≥98% as determined by HPLC, underscoring the importance of this method. chembuyersguide.com
RP-HPLC separates peptides based on their hydrophobicity, using a nonpolar stationary phase (commonly C18-modified silica) and a polar mobile phase. bachem.com The process typically starts with a highly aqueous mobile phase, and the concentration of an organic solvent like acetonitrile (B52724) is gradually increased to elute compounds of increasing hydrophobicity. bachem.com Trifluoroacetic acid (TFA) is a common ion-pairing agent used in the mobile phase to improve peak shape and resolution. hplc.euresearchgate.net
In a specific liquid chromatography-mass spectrometry (LC-MS/MS) method for the analysis of JB1, a UPLC (Ultra-Performance Liquid Chromatography) system was used, providing high resolution and sensitivity. mdpi.com The separation was performed on a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid. mdpi.com This method demonstrates a standard approach for achieving high-purity fractions and accurate identification of the peptide and its metabolites. mdpi.com
| Parameter | Value/Description | Source |
| Technique | UPLC / RP-HPLC | mdpi.com |
| Column | Acquity UPLC CSH C18 (1.7 µm particle size, 2.1 mm × 150 mm) | mdpi.com |
| Mobile Phase A | Water with 0.1% formic acid | mdpi.com |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | mdpi.com |
| Flow Rate | 400 µL/min | mdpi.com |
| Gradient | 2% B (2 min hold), linear ramp to 80% B (in 21 min), ramp to 98% B (4 min hold) | mdpi.com |
| Purity Standard | ≥98% (by HPLC) | chembuyersguide.com |
This interactive table details the conditions of a published LC-MS/MS method used for the analysis of JB1.
Mass Spectrometry for Peptide Analysis and Characterization (e.g., identification of hydrolysis sites, derivatization)
Computational Biology and Bioinformatics Approaches
While specific computational biology and bioinformatics studies focusing exclusively on JB1 trifluoroacetate salt are not extensively documented in the reviewed literature, such approaches are widely applicable in the broader context of peptide analog research. For peptide antagonists of the IGF-1 receptor, like JB1, computational methods such as molecular docking and molecular dynamics simulations are invaluable. These techniques can model the interaction between the peptide and the receptor's binding site, helping to predict binding affinity and understand the structural basis of antagonism.
Furthermore, bioinformatics tools are used in the design and optimization of peptide therapeutics. Predictive algorithms can screen virtual peptide libraries for potential activity or identify likely sites of metabolic instability, guiding the synthesis of more robust analogs. For example, computational models can predict protease cleavage sites, complementing experimental soft spot analysis, such as that performed on JB1 using mass spectrometry. Although direct published examples for JB1 are sparse, the principles of these computational approaches are a key part of the modern peptide drug discovery and development pipeline.
Future Research Directions and Translational Perspectives
Identification of Novel IGF-1R Downstream Effectors and Signaling Networks
The canonical IGF-1R signaling pathways, primarily the PI3K/Akt/mTOR and Ras/MAPK cascades, have been extensively studied. However, the full spectrum of IGF-1R-mediated cellular communication is likely far more complex, involving context-dependent and previously uncharacterized downstream effectors. JB1 trifluoroacetate (B77799) salt provides an ideal instrument for a more profound exploration of this signaling network.
By employing JB1 trifluoroacetate salt to achieve acute and highly specific inhibition of IGF-1R, researchers can utilize advanced proteomic techniques, such as phosphoproteomics and proximity-dependent biotinylation (e.g., BioID), to map the immediate and localized signaling events downstream of receptor activation. A typical experimental approach would involve comparing the phosphoproteome of cells in the presence and absence of IGF-1, with a third group pre-treated with JB1 trifluoroacetate salt to block IGF-1-induced phosphorylation. This differential analysis can reveal novel phosphorylation events and identify new substrate proteins for kinases activated by IGF-1R. Such studies could uncover previously unknown crosstalk between the IGF-1R pathway and other signaling systems, identifying nodes of signal integration that represent potential new targets for intervention.
The table below outlines a conceptual framework for using JB1 trifluoroacetate salt in a phosphoproteomic screen to identify novel downstream targets.
| Experimental Group | Treatment Condition | Expected Outcome on IGF-1R Pathway | Primary Research Goal |
|---|---|---|---|
| Control | Vehicle Only (e.g., serum-free media) | Basal/Inactive | Establish baseline protein phosphorylation levels. |
| Stimulated | Insulin-like Growth Factor 1 (IGF-1) | Fully Activated | Identify all IGF-1-dependent phosphorylation events. |
| Inhibited | JB1 Trifluoroacetate Salt + IGF-1 | Blocked/Inhibited | Confirm which phosphorylation events are specifically IGF-1R-dependent. |
| Comparative Analysis | (Stimulated Group) vs. (Inhibited Group) | Differential Phosphorylation | Isolate and identify novel proteins whose phosphorylation state is directly modulated by IGF-1R activity. |
Rational Design and Synthesis of Next-Generation IGF-1R Antagonists based on JB1 Trifluoroacetate Salt Scaffolds
While JB1 is a powerful research tool, its peptide nature presents inherent limitations for potential therapeutic development, such as poor oral bioavailability and susceptibility to proteolytic degradation. The chemical structure of JB1, however, provides an exceptional scaffold for the rational design of next-generation antagonists with improved pharmacological properties.
The table below compares the properties of the parent JB1 scaffold with hypothetical, next-generation antagonists derived from it.
| Property | JB1 Peptide Scaffold | Hypothetical Stapled Peptide Derivative | Hypothetical Peptidomimetic Small Molecule |
|---|---|---|---|
| Molecular Nature | Cyclic Peptide | Hydrocarbon-Stapled Peptide | Non-Peptide Organic Molecule |
| Binding Affinity | High | Potentially Higher or Maintained | Variable; Goal is High Affinity |
| Proteolytic Stability | Moderate (due to cyclization) | High | Very High |
| Cell Permeability | Low to Moderate | Enhanced | Optimizable for High Permeability |
| Design Strategy | Original Discovery | Rational Design (Stapling) | Scaffold Hopping & In-Silico Screening |
Integration of JB1 Trifluoroacetate Salt in Multi-Omics Research for Comprehensive Biological Understanding
To fully comprehend the systemic impact of IGF-1R signaling, an integrated, systems-level approach is necessary. JB1 trifluoroacetate salt is an invaluable tool for such multi-omics investigations, which simultaneously analyze the genome, transcriptome, proteome, and metabolome. By perturbing the IGF-1 system with a specific inhibitor like JB1, researchers can trace the ripple effects across multiple layers of biological regulation.
A future study could involve treating a cellular or animal model with JB1 trifluoroacetate salt and subsequently performing RNA-sequencing (transcriptomics), mass spectrometry-based proteomics, and metabolomics. The integration of these datasets would provide an unprecedentedly detailed map of the IGF-1R-regulated biological landscape. For example, transcriptomic data might reveal downregulation of specific metabolic enzyme genes, which could be correlated with proteomic data showing decreased protein levels of those same enzymes, and finally validated by metabolomic data showing the accumulation of their substrates. This integrated approach moves beyond linear pathways to build comprehensive, predictive models of cellular and organismal responses to IGF-1R inhibition.
The table below outlines a potential multi-omics experimental workflow utilizing JB1 trifluoroacetate salt.
| Omics Layer | Technique | Information Gained | Biological Question Addressed |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing | Changes in gene expression profiles upon IGF-1R inhibition. | Which genes are transcriptionally regulated by the IGF-1 pathway? |
| Proteomics | Mass Spectrometry (e.g., SWATH/DIA) | Global changes in protein abundance and post-translational modifications. | How do transcriptional changes translate to the functional protein level? |
| Metabolomics | LC-MS/GC-MS | Alterations in the concentrations of small molecule metabolites. | What is the ultimate functional impact of IGF-1R inhibition on cellular metabolism? |
| Data Integration | Bioinformatic Pathway Analysis | A holistic, systems-level model of the IGF-1R signaling network. | How do changes at the gene, protein, and metabolite levels interconnect? |
Elucidation of IGF-1 Pathway Roles in Unexplored Biological Systems utilizing JB1 Trifluoroacetate Salt as a Tool
The IGF-1 pathway is well-implicated in cancer biology and developmental processes. However, its role in a variety of other physiological and pathophysiological contexts remains underexplored. JB1 trifluoroacetate salt, with its high specificity, can be used as a pharmacological probe to investigate the function of IGF-1R in these new frontiers.
Potential areas of investigation include neurobiology, cellular senescence, and immunology. For instance, researchers could use JB1 trifluoroacetate salt in models of neurodegenerative disease or nerve injury to clarify the role of IGF-1 signaling in neuronal survival and axonal regeneration. In the field of aging, JB1 could be used to determine if inhibiting IGF-1R can modulate the senescence-associated secretory phenotype (SASP) or influence organismal lifespan. In immunology, applying JB1 to immune cell cultures could reveal novel roles for IGF-1R in lymphocyte activation, differentiation, or macrophage function. These explorations, facilitated by a specific tool like JB1, have the potential to open up entirely new fields of study and identify the IGF-1 pathway as a therapeutic target in a broader range of conditions.
The table below suggests potential research areas where JB1 trifluoroacetate salt could provide critical insights.
| Biological System | Key Research Question | Potential Impact of Findings |
|---|---|---|
| Neuroregeneration | Does specific inhibition of IGF-1R after nerve injury impair or enhance axonal regrowth and functional recovery? | Inform strategies for treating peripheral neuropathy or spinal cord injury. |
| Cellular Senescence | Can blocking IGF-1R with JB1 alter the onset of senescence or modify the pro-inflammatory phenotype of senescent cells? | Identify new therapeutic approaches for age-related diseases. |
| Host-Microbiome Interaction | Does IGF-1R signaling in intestinal epithelial cells mediate responses to microbial metabolites? | Uncover links between systemic growth pathways and gut health. |
| Immunometabolism | How does IGF-1R inhibition affect the metabolic reprogramming required for T-cell activation and effector function? | Reveal novel mechanisms for modulating immune responses in autoimmunity or cancer. |
Q & A
Q. What are the key considerations for synthesizing JB1 trifluoroacetate salt, and how do precursor choices influence its physicochemical properties?
Methodological Answer: Synthesis of trifluoroacetate salts often involves salt metathesis or acid-base reactions. For example, fluorinated precursors like metal trifluoroacetates (e.g., yttrium or barium trifluoroacetate) are used in film formation due to their volatility and thermal decomposition behavior . The choice of precursor impacts crystallinity and solubility. For JB1, trifluoroacetic acid (TFA) is typically employed as a counterion during peptide purification via reverse-phase HPLC. Excess TFA can be removed by lyophilization or ion-exchange chromatography, but residual TFA may persist, requiring quantification via NMR or conductivity measurements .
Q. How is the purity and structural integrity of JB1 trifluoroacetate salt validated in academic research?
Methodological Answer: Purity is assessed using:
- HPLC : Reverse-phase chromatography with UV detection (e.g., 214 nm for peptide bonds).
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight and detect impurities.
- NMR Spectroscopy : NMR identifies residual TFA, while NMR verifies peptide backbone integrity. Challenges include distinguishing TFA signals from solvent artifacts, as highlighted in NMR analytical puzzles .
- Amino Acid Analysis (AAA) : Quantifies peptide content by hydrolyzing the salt and comparing to standards .
Q. What storage conditions are recommended for JB1 trifluoroacetate salt to ensure long-term stability?
Methodological Answer:
- Lyophilized Form : Store at -20°C in airtight containers to prevent hygroscopic degradation.
- Solution Form : Prepare in volatile buffers (e.g., 0.1% TFA in water/acetonitrile) and store at -80°C for ≤6 months. Avoid repeated freeze-thaw cycles, which can cause aggregation .
Advanced Research Questions
Q. How do residual trifluoroacetate counterions interfere with bioactivity assays of JB1, and what strategies mitigate this?
Methodological Answer: Residual TFA can:
- Alter pH : Compromise cell viability in in vitro assays.
- Interfere with MS Signals : Suppress ionization efficiency.
Mitigation Strategies : - Dialysis : Remove TFA using low-molecular-weight-cutoff membranes.
- Ion-Exchange Resins : Replace TFA with biocompatible counterions (e.g., acetate).
- Quantitative NMR : Measure residual TFA levels post-purification .
Q. What thermal decomposition pathways are observed in JB1 trifluoroacetate salt, and how do they differ from its parent peptide?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Trifluoroacetate salts exhibit weight loss at ~100–200°C due to TFA evaporation.
- Differential Scanning Calorimetry (DSC) : Endothermic peaks correlate with TFA removal, while exothermic peaks indicate peptide decomposition. Parent peptides lacking TFA show stability up to higher temperatures (~250°C) .
Q. How can researchers optimize protocols to minimize trifluoroacetate-induced cytotoxicity in JB1-based cellular studies?
Methodological Answer:
- Counterion Exchange : Replace TFA with acetate or chloride via ion-pairing chromatography.
- Dilution Studies : Determine the maximum tolerable TFA concentration for cell lines (typically <0.01%).
- Buffer Compatibility Testing : Use phosphate-buffered saline (PBS) or HEPES to neutralize acidic residues .
Q. What advanced analytical techniques resolve structural ambiguities in JB1 trifluoroacetate salt caused by fluorine-rich environments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
